2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
2-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-20(18,15-8-3-4-9-15)16-10-6-12(11-16)19-13-5-1-2-7-14-13/h1-2,5,7,12H,3-4,6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZRXDKFLHDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Pyrrolidine
Pyrrolidine reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions to yield pyrrolidine-1-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride:
$$
\text{Pyrrolidine} + \text{ClSO}3\text{H} \rightarrow \text{Pyrrolidine-1-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Pyrrolidine-1-sulfonyl chloride}
$$
Optimization Notes :
- Temperature : Maintain reaction below 0°C during chlorosulfonation to minimize decomposition.
- Solvent : Dichloromethane or chloroform for inertness.
- Yield : ~80–85% (extrapolated from analogous systems).
Sulfonamide Formation
Coupling Pyrrolidine-1-sulfonyl Chloride with 3-Hydroxypyrrolidine
The sulfonyl chloride reacts with 3-hydroxypyrrolidine in the presence of a base (e.g., pyridine or triethylamine) to form 1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-ol:
$$
\text{Pyrrolidine-1-sulfonyl chloride} + \text{3-Hydroxypyrrolidine} \xrightarrow{\text{Base}} \text{1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-ol}
$$
Critical Parameters :
- Molar Ratio : 1:1.1 (sulfonyl chloride:amine) to ensure complete conversion.
- Reaction Time : 4–6 hours at 0–5°C.
- Workup : Aqueous extraction to remove unreacted reagents.
Etherification with Pyridine
Mitsunobu Coupling
The hydroxyl group of 1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-ol couples with 2-hydroxypyridine via Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]):
$$
\text{1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-ol} + \text{2-Hydroxypyridine} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Advantages :
- Stereochemical retention at the pyrrolidine center.
- High functional group tolerance.
Ullmann-Type Coupling
Alternative activation of 2-hydroxypyridine as a triflate (using triflic anhydride) enables copper-catalyzed coupling with the alcohol:
$$
\text{2-Trifluoromethanesulfonyloxypyridine} + \text{1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-ol} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{Target Compound}
$$
Conditions :
Alternative Synthetic Pathways
Sequential Sulfonylation and Etherification
A protecting-group strategy avoids side reactions:
- Protect 3-hydroxypyrrolidine’s hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
- Perform sulfonylation with pyrrolidine-1-sulfonyl chloride.
- Deprotect the TBDMS group (e.g., using tetrabutylammonium fluoride [TBAF]).
- Couple with activated pyridine.
Benefits :
- Improved sulfonylation efficiency (yield increases to ~85%).
Challenges and Mitigation Strategies
Analytical Data for Key Intermediates
Pyrrolidine-1-sulfonyl Chloride
1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-ol
Scale-Up Considerations
Industrial adaptation requires:
Chemical Reactions Analysis
Types of Reactions
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Modified sulfonyl groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Molecular Formula: C15H20N4O3S
- Molecular Weight: 332.41 g/mol
- Chemical Structure: The compound features a pyridine ring linked to a sulfonamide moiety and two pyrrolidine units, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Potential Therapeutic Agent:
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Anticancer Activity: Studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, a derivative of pyrrolidinyl-pyrimidine demonstrated effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Effects: Pyrrolidine-based compounds are known for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Study:
A recent study evaluated a series of pyrrolidine derivatives for their anti-inflammatory activity using in vitro assays. The results indicated that certain modifications to the pyrrolidine structure enhanced their efficacy compared to traditional anti-inflammatory drugs .
Biological Research
Enzyme Inhibition:
The compound's structure suggests potential interactions with various biological targets, including enzymes involved in metabolic pathways. For example, sulfonamide groups are known to inhibit carbonic anhydrase, which plays a critical role in physiological processes such as respiration and acid-base balance .
Case Study:
A study focused on the interaction between sulfonamide derivatives and carbonic anhydrase revealed that modifications to the pyrrolidine moiety significantly affected binding affinity and inhibitory potency .
Synthesis of Fine Chemicals
The unique structure of this compound allows it to serve as a versatile building block in the synthesis of more complex organic molecules. Its application in the pharmaceutical industry is particularly noteworthy for developing new drugs with improved efficacy and safety profiles.
Synthetic Routes:
The synthesis typically involves multi-step reactions:
- Formation of the pyrrolidine moiety through alkylation reactions.
- Coupling with sulfonamide groups using coupling agents like EDCI.
- Final assembly into the target compound via etherification with pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can bind to active sites, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several pyridine-pyrrolidine derivatives, differing primarily in substituents, stereochemistry, and appended functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of both pyrrolidine and pyridine rings, which contribute to its biological activity. The synthesis typically involves:
- Formation of Pyrrolidine Sulfonamide : Pyrrolidine reacts with sulfonyl chloride under basic conditions.
- Nucleophilic Substitution : The resulting pyrrolidin-1-ylsulfonyl chloride undergoes nucleophilic substitution with 3-hydroxypyridine to yield the target compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dual ring structure allows for binding at active sites, modulating various biological pathways. Notably, it has been shown to influence cell cycle progression and induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, similar pyrrole derivatives have been reported to induce apoptosis in A549 lung cancer cells and arrest cell cycle progression at the G2/M phase .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Its structural similarity to known inhibitors allows it to interact effectively with various targets, including those involved in cancer progression and inflammation.
Research Findings
A review of recent studies highlights several important findings regarding the biological activity of this compound:
Case Studies
- Anticancer Research : A study evaluated a series of pyrrole derivatives for their ability to inhibit tumor growth. The results indicated that compounds with structural similarities to this compound demonstrated potent anticancer effects, leading to further exploration in clinical settings .
- Enzyme Inhibition : In another study, the compound was tested for its ability to inhibit specific enzymes associated with cancer metabolism. The results showed significant inhibition rates comparable to established drugs, suggesting a viable pathway for therapeutic development.
Q & A
Q. What established synthetic routes are used for synthesizing 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrrolidine ring via cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions .
- Step 2 : Sulfonylation of the pyrrolidine nitrogen using pyrrolidin-1-sulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction monitoring via TLC ensures completion .
- Step 3 : Coupling the sulfonylated pyrrolidine to a pyridine derivative via nucleophilic aromatic substitution (NAS) under reflux in acetonitrile .
Key Conditions : Temperature (0–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrrolidine to sulfonylating agent) critically affect yield .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrrolidine protons (δ 1.8–3.5 ppm), pyridine protons (δ 7.0–8.5 ppm), and sulfonyl group integration .
- FT-IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the ether linkage) .
- X-ray Crystallography (if crystalline): Resolve bond lengths and dihedral angles between the pyrrolidine and pyridine moieties .
Q. What preliminary biological screenings are recommended to assess its therapeutic potential?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ values .
- Solubility/Stability : HPLC-based kinetic solubility in PBS and simulated gastric fluid .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during the sulfonylation step?
- Methodological Answer :
- Side Reactions : Over-sulfonylation or sulfonic acid formation due to excess sulfonyl chloride.
- Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis .
- Solvent Selection : Use anhydrous DCM with molecular sieves to scavenge water .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation and reduce reaction time .
- Purification : Column chromatography (silica gel, hexane:EtOAc gradient) isolates the mono-sulfonylated product .
Q. What strategies resolve contradictory bioactivity data across different assays (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Validation :
- Use isogenic cell lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity .
- Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl/pyridine substitutions) to identify critical functional groups .
- Meta-Analysis : Cross-reference data with similar sulfonamide-pyrrolidine hybrids to identify trends in bioactivity .
Q. What computational methods predict binding affinities and guide structural modifications?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or bacterial dihydrofolate reductase) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- QSAR Models : Train models with descriptors (e.g., logP, polar surface area) to predict IC₅₀ values .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for proposed modifications (e.g., replacing pyrrolidine with piperidine) .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies in solubility data between computational predictions and experimental results?
- Methodological Answer :
- Prediction Tools : Compare results from ALOGPS, ChemAxon, and EPI Suite to identify outliers .
- Experimental Validation :
- Use shake-flask method with UV detection for equilibrium solubility.
- Adjust pH (2–7.4) to account for ionization effects .
- Co-solvent Screening : Test DMSO/PEG-400 mixtures to enhance solubility without precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
